N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)acetamide
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Overview
Description
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)acetamide is a complex organic compound characterized by its benzothiazole and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)acetamide typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4-methoxy-6-nitrobenzoic acid, under acidic conditions.
Acetylation: The final step involves the acetylation of the intermediate product with acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino derivative.
Reduction: The compound can be reduced using agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition due to its potential as a bioactive molecule. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine
In medicinal chemistry, the compound’s structure suggests potential applications as an antimicrobial or anticancer agent. Research is ongoing to determine its efficacy and safety in these roles.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group may enhance the compound’s ability to bind to proteins or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)acetamide
- N-(4-nitro-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)acetamide
Uniqueness
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)acetamide is unique due to the presence of both methoxy and nitro groups on the benzothiazole ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern is less common and provides distinct properties compared to similar compounds.
Properties
IUPAC Name |
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6S2/c1-10-3-5-12(6-4-10)28(24,25)9-15(21)18-17-19-16-13(26-2)7-11(20(22)23)8-14(16)27-17/h3-8H,9H2,1-2H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMFXUIZSXFJFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(C=C(C=C3S2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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